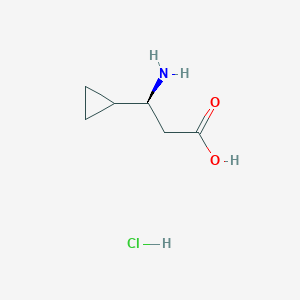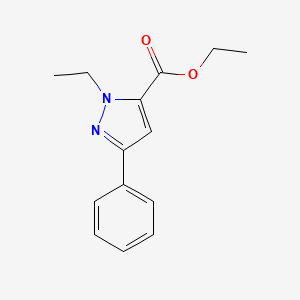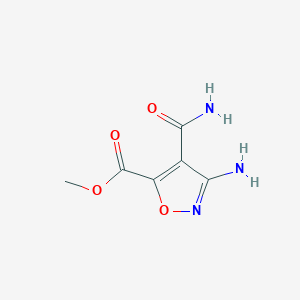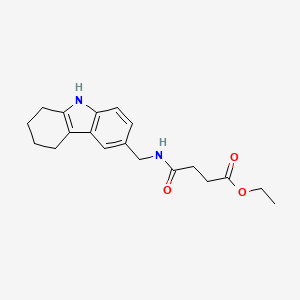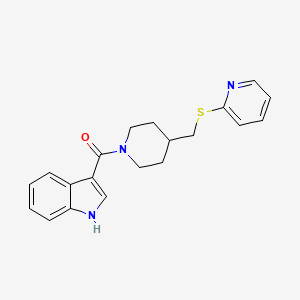![molecular formula C27H31N5O2 B2511052 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 877799-55-8](/img/structure/B2511052.png)
7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
説明
The compound is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been studied for various pharmacological properties. Pyrazolo[1,5-a]pyrimidines have been synthesized to explore their anti-inflammatory properties, with modifications to the structure affecting their activity and therapeutic index. For instance, the introduction of a longer side chain and functionalization at the 4-position, as well as substitutions at the 3-position, have been shown to influence the activity of these compounds . The compound also contains a piperazine moiety, which is a feature that has been explored in the context of adenosine receptor affinity and selectivity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various reactions, including the functionalization of side chains and the introduction of substituents at different positions on the core structure. For example, the introduction of an ethyl side chain at the 4-position of the pyrazolo[1,5-a]pyrimidine core has been shown to result in compounds with significant anti-inflammatory activity . Additionally, the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, which share a similar core structure, has been achieved through reactions involving ammonium acetate and dimethylformamide dimethylacetal .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrimidine ring and various substituents that can influence the compound's conformation and interactions. For instance, the dihedral angles between the pyrimidine ring and other substituents, such as the methoxyphenyl ring, can vary, affecting the overall shape of the molecule . The piperazine ring typically adopts a chair conformation, which is a common feature in these types of compounds .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including O-alkylation when a hydroxy group is present . The reactivity of these compounds can be influenced by the substituents present on the core structure, which can lead to the formation of different isomers during synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a methyl group at the 2-position can decrease the activity of the compound . The crystal structure of these compounds can reveal interactions such as C-H...O hydrogen bonds, which can contribute to the stability of the crystal lattice .
科学的研究の応用
Adenosine Receptor Affinity and Selectivity
This compound has been explored for its interaction with human adenosine receptors, particularly targeting the A1 and A2A subtypes. Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, when modified at specific positions, exhibit varying affinities and selectivities for these receptors, which are critical in numerous physiological processes, including neurotransmission and vasodilation. For instance, some derivatives demonstrate nanomolar affinity towards the hA1 receptor, indicating potential applications in neurological and cardiovascular research (Squarcialupi et al., 2017).
Antihypertensive Agents
Compounds with structures similar to 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine have shown promise as potential antihypertensive agents. A series of 1,2,4-triazolo[1,5-alpha]pyrimidines, which bear resemblance to the core structure, have been synthesized and demonstrated promising antihypertensive activity in vitro and in vivo (Bayomi et al., 1999).
Anti-Inflammatory and Analgesic Agents
Novel derivatives synthesized from related structures have been evaluated for their anti-inflammatory and analgesic activities. These studies have revealed that certain modifications on the pyrazolo[1,5-a]pyrimidine backbone can lead to significant biological activities, suggesting their applicability in designing new therapeutic agents for treating pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The synthesis of novel 5-alkyl-6-substituted uracils and related derivatives, which share structural similarities with the queried compound, has demonstrated potential antimicrobial properties. These compounds have been tested against various bacterial strains and Candida albicans, with some showing potent antibacterial activity, indicating their potential use in developing new antimicrobial drugs (Al-Turkistani et al., 2011).
Neurological Research
Research into compounds structurally related to this compound has included the development of PET tracers for imaging cerebral adenosine A2A receptors. Such studies are crucial for understanding neurological conditions and developing treatments for disorders such as Parkinson's disease (Zhou et al., 2014).
作用機序
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This enzyme plays a crucial role in learning and memory .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine, a neurotransmitter that plays an important role in learning and memory . This is because AChE is responsible for breaking down acetylcholine in the synaptic cleft, and its inhibition prevents this breakdown .
Pharmacokinetics
The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
The result of the compound’s action is an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cognition functions . This makes the compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect drug accumulation . .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, the compound has been found to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors modulates their activity, influencing cellular signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, the compound’s inhibition of acetylcholinesterase leads to increased acetylcholine levels, which can enhance cholinergic signaling and improve cognitive functions . In smooth muscle cells, the binding of the compound to alpha1-adrenergic receptors results in the relaxation of these muscles, which can alleviate conditions such as hypertension . Furthermore, this compound has been observed to influence gene expression by modulating transcription factors and signaling pathways involved in cellular metabolism and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s catalytic activity . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and prolonged cholinergic signaling. Additionally, the compound’s binding to alpha1-adrenergic receptors involves interactions with specific amino acid residues in the receptor’s binding pocket, stabilizing the receptor in an inactive conformation . This binding modulates the receptor’s activity, affecting downstream signaling pathways and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been associated with sustained inhibition of acetylcholinesterase activity and persistent modulation of alpha1-adrenergic receptor signaling . In in vivo studies, the compound’s effects on cellular function have been observed to diminish over time, likely due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce blood pressure without significant adverse effects . At higher doses, the compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s accumulation in tissues and its prolonged interaction with target biomolecules. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic reactions facilitate the compound’s excretion from the body via the kidneys. The compound’s interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions . Additionally, the compound’s metabolites have been shown to retain some biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cells, the compound binds to intracellular proteins, including albumin and other carrier proteins, which influence its distribution and localization . The compound’s accumulation in specific tissues, such as the brain and liver, is determined by the expression levels of these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and receptors . Additionally, the compound has been observed to accumulate in the endoplasmic reticulum and Golgi apparatus, where it may influence protein synthesis and post-translational modifications . The presence of specific targeting signals and post-translational modifications, such as phosphorylation and glycosylation, may direct the compound to these subcellular compartments .
特性
IUPAC Name |
7-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-20-18-25(32-27(28-20)26(21(2)29-32)22-8-5-4-6-9-22)31-14-12-30(13-15-31)16-17-34-24-11-7-10-23(19-24)33-3/h4-11,18-19H,12-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERDUQWAWIEEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC(=C4)OC)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(benzo[d]thiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide](/img/structure/B2510969.png)
![4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid](/img/structure/B2510972.png)
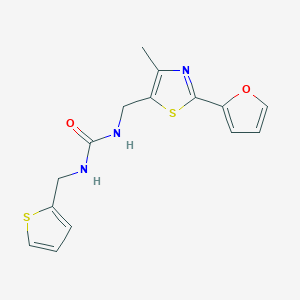
![4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510977.png)

![[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2510980.png)
![ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B2510981.png)
